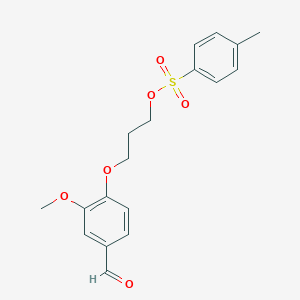
3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-formyl-2-methoxyphenoxy)propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Carboxy-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate.
Reduction: 3-(4-Hydroxymethyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its formyl and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Formyl-2-methoxyphenoxy)methyl-4-methoxybenzaldehyde: Similar structure but with different functional groups.
Ethyl 4-(4-formyl-2-methoxyphenoxy)methylbenzoate: Another related compound with ester functionality.
N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Contains a bromophenyl group instead of a sulfonate group
Uniqueness
3-(4-Formyl-2-methoxyphenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to its combination of formyl, methoxy, and sulfonate groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
656810-10-5 |
|---|---|
Fórmula molecular |
C18H20O6S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(4-formyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O6S/c1-14-4-7-16(8-5-14)25(20,21)24-11-3-10-23-17-9-6-15(13-19)12-18(17)22-2/h4-9,12-13H,3,10-11H2,1-2H3 |
Clave InChI |
LUEPQDKXVJLIIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

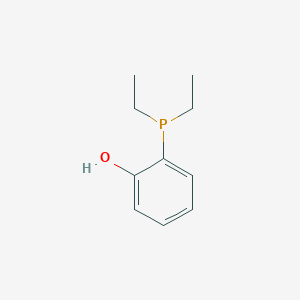
![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
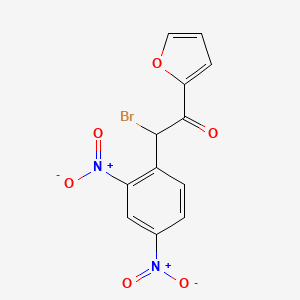
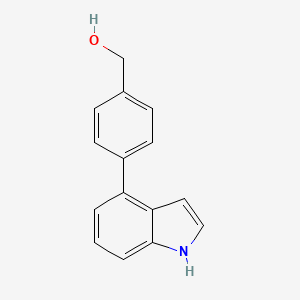
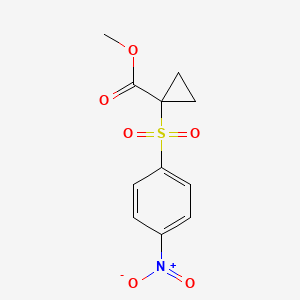

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
